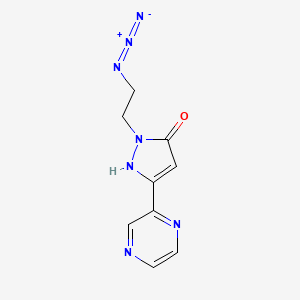

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Overview

Description

1-(2-Azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (AE-PP) is a pyrazol-5-ol derivative that has been used in various research applications. It is an important compound due to its unique reactivity and its ability to be used in a range of synthetic and biological processes. AE-PP has been used as a precursor in organic synthesis and as a catalyst in metal-catalyzed reactions. Additionally, AE-PP has been found to have a range of biological applications, including being used as a drug-targeting agent, a DNA-intercalating agent, and a fluorescent probe for imaging and protein labeling.

Scientific Research Applications

Antibacterial and Antioxidant Properties

A novel synthesis method under environmentally safe conditions has been developed for pyrazine moiety bearing 2-pyrazoline derivatives. This method, leveraging ultrasound irradiation, offers operational simplicity and higher yield up to ≈93%. The synthesized compounds demonstrate significant antibacterial activities against both Gram-positive and Gram-negative strains. Additionally, these compounds exhibit antioxidant activities, as determined through a DPPH free radical method, and DNA binding activities, highlighting their potential in pharmacological applications due to their intercalation and groove binding mechanisms (Kitawat & Singh, 2014).

COX-2 Inhibitors

Another study focused on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The research outlines a comprehensive approach to creating various classes of compounds with potential selectivity for COX-2 over COX-1 enzyme, indicating their relevance in the development of anti-inflammatory drugs (Patel et al., 2004).

DNA Interaction and Antibacterial Activity

Cobalt(II) and copper(II) complexes of a related ligand were synthesized, with their DNA interaction explored through various techniques. These metal complexes showed significant potential as antibacterial agents against pathogenic organisms, highlighting their importance in both medicinal chemistry and molecular biology (Ramashetty et al., 2021).

Heterocyclic Analogues Synthesis

An efficient synthesis method has been developed for heterocyclic analogues, showing the versatility of pyrazole derivatives in creating novel compounds with potential applications in drug discovery and development (Eller et al., 2006).

Multi-component Synthesis Applications

Bis(pyrazolyl)methanes, compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, have been investigated for their synthesis and applications. These compounds are noted for their wide range of biological activities and as chelating agents for different metal ions, demonstrating their significance in chemical synthesis and biological studies (Sadeghpour & Olyaei, 2021).

Mechanism of Action

In terms of pharmacokinetics, the biodistribution, pharmacokinetics, and in vivo stability of azido compounds can vary greatly depending on the specific compound and its structure . For instance, a study on [18F]fluoroethyl azide showed poor stability and very restricted suitability for in vivo application .

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of azido compounds. These factors can affect the rate of click reactions involving azido compounds, potentially altering the compound’s action .

properties

IUPAC Name |

2-(2-azidoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7O/c10-15-13-3-4-16-9(17)5-7(14-16)8-6-11-1-2-12-8/h1-2,5-6,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEXTNOUFICFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

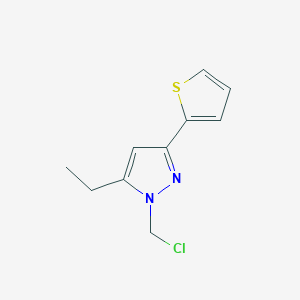

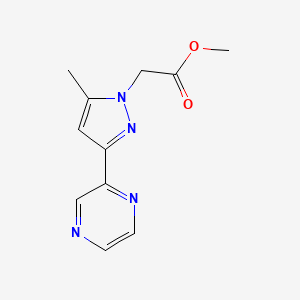

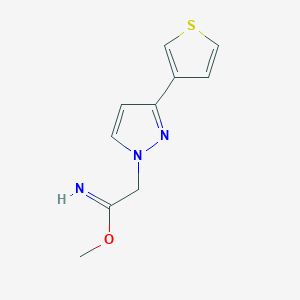

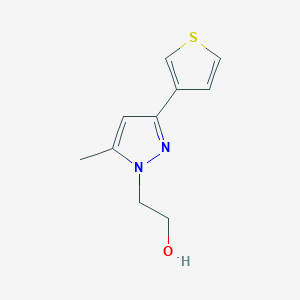

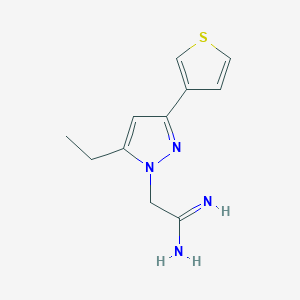

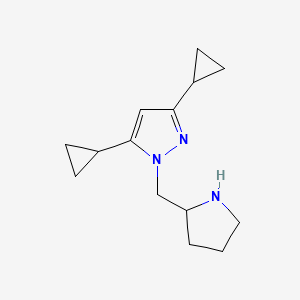

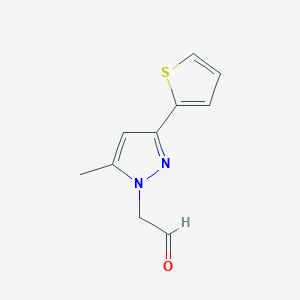

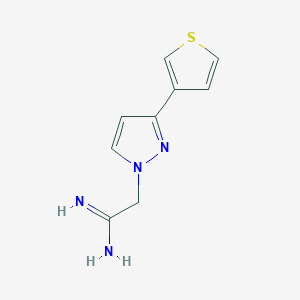

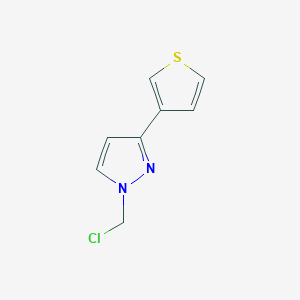

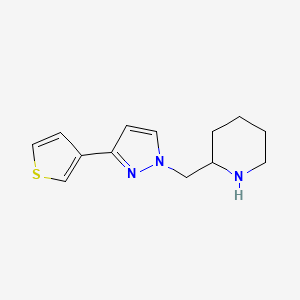

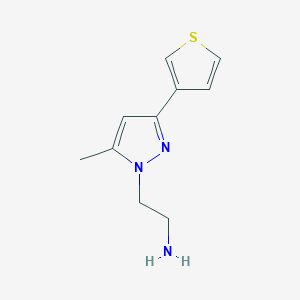

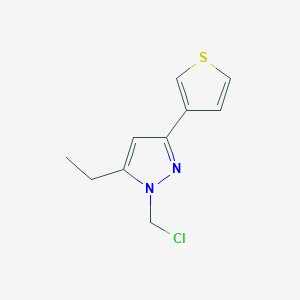

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.